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1-adamantylmethyl 4-nitrobenzoate
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Overview
Description
1-Adamantylmethyl 4-nitrobenzoate is an organic compound that combines the adamantyl group with a nitrobenzoate ester The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantylmethyl 4-nitrobenzoate can be synthesized through a multi-step process involving the esterification of 4-nitrobenzoic acid with 1-adamantylmethanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 1-adamantylmethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products:
Reduction: 1-adamantylmethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 1-adamantylmethanol.
Scientific Research Applications
1-Adamantylmethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-adamantylmethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
1-Adamantylmethyl 4-nitrobenzoate can be compared with other adamantyl and nitrobenzoate derivatives:
1-Adamantylmethyl benzoate: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrobenzyl alcohol:
1-Adamantylmethyl 4-aminobenzoate: The reduced form of this compound, with different chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the adamantyl and nitrobenzoate moieties, which imparts distinct physical, chemical, and biological properties to the compound.
Properties
IUPAC Name |
1-adamantylmethyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-17(15-1-3-16(4-2-15)19(21)22)23-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVKAPDQTZCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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